molecular formula C30H16N2O6S2 B12700742 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione CAS No. 98051-91-3

2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione

Cat. No.: B12700742
CAS No.: 98051-91-3
M. Wt: 564.6 g/mol
InChI Key: CHXQEUVXVNJZFQ-UHFFFAOYSA-N
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Description

2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione typically involves a series of reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be catalyzed by various agents, including transition-metal catalysts and organocatalysts, to enhance the efficiency and selectivity of the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless reaction involving simple heating can be employed to synthesize isoindoline/isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and disulfide linkages .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Properties

CAS No.

98051-91-3

Molecular Formula

C30H16N2O6S2

Molecular Weight

564.6 g/mol

IUPAC Name

2-[2-[[2-(1,3-dioxoisoindole-2-carbonyl)phenyl]disulfanyl]benzoyl]isoindole-1,3-dione

InChI

InChI=1S/C30H16N2O6S2/c33-25-17-9-1-2-10-18(17)26(34)31(25)29(37)21-13-5-7-15-23(21)39-40-24-16-8-6-14-22(24)30(38)32-27(35)19-11-3-4-12-20(19)28(32)36/h1-16H

InChI Key

CHXQEUVXVNJZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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